1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Catalog No.
S706219
CAS No.
19158-90-8
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

CAS Number

19158-90-8

Product Name

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

IUPAC Name

3,4-dihydro-1H-isochromen-1-ylmethanamine

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7,11H2

InChI Key

ILJDAFPFCCVDKU-UHFFFAOYSA-N

SMILES

C1COC(C2=CC=CC=C21)CN

Canonical SMILES

C1COC(C2=CC=CC=C21)CN

As a Building Block for Organic Synthesis:

H-2-Benzopyran-1-methanamine, 3,4-dihydro-, also known as chroman-1-amine, is valued in organic synthesis as a versatile building block. Its unique structure, containing both a nitrogen atom and a cyclic ether group, allows for the creation of various complex molecules with diverse functionalities. Studies have explored its application in the synthesis of:

  • Heterocyclic compounds: Chroman-1-amine can serve as a starting material for the synthesis of diverse heterocyclic compounds, including pyridines, pyrimidines, and quinolines. These heterocycles are crucial building blocks in numerous pharmaceuticals and functional materials [].
  • Medicinal chemistry: The incorporation of chroman-1-amine into drug candidates has been investigated due to its potential bioactivity. Studies have explored its use in the development of anticonvulsant, anti-inflammatory, and anti-cancer agents [, ].

Potential Biological Activities:

Research suggests that 1H-2-benzopyran-1-methanamine, 3,4-dihydro-, might possess various biological activities:

  • Antioxidant properties: Studies have shown that chroman-1-amine exhibits free radical scavenging activity, potentially offering protection against oxidative stress linked to various diseases [].
  • Antimicrobial activity: Some studies have reported the potential of chroman-1-amine derivatives to inhibit the growth of certain bacteria and fungi, suggesting their possible use as antimicrobial agents.

Limitations and Future Directions:

Despite the promising applications of 1H-2-benzopyran-1-methanamine, 3,4-dihydro-, in scientific research, further studies are needed.

  • Limited research: More comprehensive research is necessary to fully understand the potential benefits and limitations of chroman-1-amine in various applications.
  • Derivatization strategies: Exploring different derivatization strategies to modify the molecule's properties and enhance its bioactivity or other desired functionalities is crucial for further development.

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- is a compound belonging to the benzopyran family, characterized by its fused benzene and pyran rings. This structure is significant in organic chemistry due to its potential applications in pharmaceuticals and materials science. The compound features a methanamine group at the 1-position and a dihydro configuration at the 3 and 4 positions, which influences its reactivity and biological properties.

Typical of benzopyran derivatives:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic ring can be modified through electrophilic substitution, introducing different substituents that can enhance biological activity.
  • Cyclization Reactions: The presence of the dihydro-pyran moiety allows for cyclization reactions that can yield more complex structures.

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- exhibits various biological activities, including:

  • Antioxidant Properties: Compounds in the benzopyran class are known for their ability to scavenge free radicals.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects: There is emerging evidence suggesting that benzopyran derivatives may protect neuronal cells from oxidative stress and apoptosis.

Several methods exist for synthesizing 1H-2-benzopyran-1-methanamine, 3,4-dihydro-. Key approaches include:

  • Solid-Phase Synthesis: Utilizing solid-phase parallel synthesis techniques allows for the rapid generation of diverse libraries of benzopyran derivatives .
  • Cyclization of Precursors: Starting from readily available precursors such as phenolic compounds or chromanones, cyclization reactions can yield the desired structure .
  • Palladium-Catalyzed Reactions: Employing palladium catalysts in cross-coupling reactions can facilitate the formation of complex benzopyran structures .

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- has potential applications in:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development targeting oxidative stress-related diseases and cancers.
  • Material Science: Due to its unique structural properties, it may be used in developing novel materials with specific electronic or optical characteristics.

Interaction studies involving this compound often focus on its binding affinity with various biological targets. For instance:

  • Protein-Ligand Interactions: Investigating how the compound interacts with specific enzymes or receptors can provide insights into its mechanism of action.
  • Synergistic Effects: Studies exploring combinations with other therapeutic agents may reveal enhanced efficacy against specific diseases.

Several compounds share structural similarities with 1H-2-benzopyran-1-methanamine, 3,4-dihydro-. A comparison highlights its unique features:

Compound NameStructure TypeNotable Properties
2H-Chromen-3-carboxylic acidBenzopyran derivativeKnown for anti-inflammatory effects
AtovaquoneQuinone derivativeAntiparasitic activity
CoumarinSimple benzopyranAnticoagulant properties
3-HydroxyflavoneFlavonoidAntioxidant and anticancer properties

The uniqueness of 1H-2-benzopyran-1-methanamine, 3,4-dihydro-, lies in its specific amine substitution and dihydro configuration, which may enhance its biological activity compared to simpler derivatives like coumarin or flavonoids.

XLogP3

0.7

Dates

Modify: 2023-08-15

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